Cas no 864866-32-0 (1-azido-2-fluoro-4-methylbenzene)

1-Azido-2-fluoro-4-methylbenzene is a versatile aromatic compound featuring an azido group, a fluorine substituent, and a methyl group on a benzene ring. Its unique structure makes it valuable in synthetic organic chemistry, particularly in click chemistry reactions, where the azido group enables efficient cycloaddition with alkynes. The electron-withdrawing fluorine atom enhances reactivity in nucleophilic aromatic substitution, while the methyl group contributes to stability and influences regioselectivity. This compound is commonly used in pharmaceutical intermediates, materials science, and bioconjugation applications. Its well-defined reactivity profile and compatibility with diverse reaction conditions make it a useful building block for constructing complex molecular architectures.
1-azido-2-fluoro-4-methylbenzene structure
864866-32-0 structure
商品名:1-azido-2-fluoro-4-methylbenzene
CAS番号:864866-32-0
MF:C7H6N3F
メガワット:151.141
CID:4256225
PubChem ID:43154617

1-azido-2-fluoro-4-methylbenzene 化学的及び物理的性質

名前と識別子

    • Benzene, 1-azido-2-fluoro-4-methyl-
    • 1-Azido-2-fluoro-4-methylbenzene
    • 1-azido-2-fluoro-4-methylbenzene
    • F2157-0475
    • AKOS009323659
    • EN300-271767
    • SCHEMBL16845848
    • 864866-32-0
    • インチ: InChI=1S/C7H6FN3/c1-5-2-3-7(10-11-9)6(8)4-5/h2-4H,1H3
    • InChIKey: IIIVZTKTEDLFCE-UHFFFAOYSA-N

計算された属性

  • せいみつぶんしりょう: 151.05457537g/mol
  • どういたいしつりょう: 151.05457537g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 0
  • 水素結合受容体数: 3
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 177
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 3.3
  • トポロジー分子極性表面積: 14.4Ų

1-azido-2-fluoro-4-methylbenzene 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-271767-10.0g
1-azido-2-fluoro-4-methylbenzene
864866-32-0 95.0%
10.0g
$1471.0 2025-03-20
SHANG HAI YUAN YE Biotechnology Co., Ltd.
T31774-100mg
1-Azido-2-fluoro-4-methylbenzene
864866-32-0
100mg
¥4200.00 2022-12-01
Life Chemicals
F2157-0475-0.25g
1-azido-2-fluoro-4-methylbenzene
864866-32-0 95%+
0.25g
$233.0 2023-09-06
TRC
A584005-500mg
1-Azido-2-fluoro-4-methylbenzene
864866-32-0
500mg
$ 861.00 2023-04-19
TRC
A584005-1g
1-Azido-2-fluoro-4-methylbenzene
864866-32-0
1g
$ 1120.00 2023-04-19
Enamine
EN300-271767-0.05g
1-azido-2-fluoro-4-methylbenzene
864866-32-0 95.0%
0.05g
$61.0 2025-03-20
1PlusChem
1P01B3BA-100mg
1-AZIDO-2-FLUORO-4-METHYLBENZENE
864866-32-0 95%
100mg
$167.00 2024-04-21
1PlusChem
1P01B3BA-10g
1-AZIDO-2-FLUORO-4-METHYLBENZENE
864866-32-0 95%
10g
$1880.00 2024-04-21
1PlusChem
1P01B3BA-250mg
1-AZIDO-2-FLUORO-4-METHYLBENZENE
864866-32-0 95%
250mg
$214.00 2024-04-21
1PlusChem
1P01B3BA-1g
1-AZIDO-2-FLUORO-4-METHYLBENZENE
864866-32-0 95%
1g
$485.00 2024-04-21

1-azido-2-fluoro-4-methylbenzene 関連文献

1-azido-2-fluoro-4-methylbenzeneに関する追加情報

Comprehensive Guide to 1-Azido-2-Fluoro-4-Methylbenzene (CAS No. 864866-32-0): Properties, Applications, and Market Insights

1-Azido-2-fluoro-4-methylbenzene (CAS No. 864866-32-0) is a specialized organic compound that has garnered significant attention in the fields of pharmaceuticals, agrochemicals, and material science. This compound, characterized by its unique azido and fluoro functional groups, serves as a versatile building block in synthetic chemistry. Its molecular structure, C7H6FN3, offers a combination of reactivity and stability, making it invaluable for researchers and industrial applications alike.

The growing interest in 1-azido-2-fluoro-4-methylbenzene is driven by its role in click chemistry, a revolutionary approach in drug discovery and material design. Click chemistry, which relies on highly efficient and selective reactions, often employs azido compounds like this one due to their ability to form stable triazole linkages. This property is particularly relevant in the development of bioconjugates and polymers, where precision and reliability are paramount.

From a chemical perspective, 1-azido-2-fluoro-4-methylbenzene exhibits notable solubility in common organic solvents such as dichloromethane, tetrahydrofuran, and dimethyl sulfoxide. Its melting point ranges between 45-50°C, and it typically appears as a pale yellow to colorless crystalline solid. These physical properties make it easy to handle in laboratory settings, though proper safety measures should always be observed when working with azido-containing compounds.

In the pharmaceutical industry, 1-azido-2-fluoro-4-methylbenzene is frequently utilized as an intermediate in the synthesis of fluorinated drugs. The incorporation of fluorine atoms into drug molecules often enhances their metabolic stability and bioavailability. Recent studies have highlighted its potential in the development of anticancer agents and antiviral medications, aligning with current global health priorities. Researchers are particularly interested in its application for proteolysis-targeting chimeras (PROTACs), a cutting-edge technology in targeted protein degradation.

The agrochemical sector also benefits from 1-azido-2-fluoro-4-methylbenzene, where it serves as a precursor for crop protection agents. Fluorinated compounds are known for their ability to improve the efficacy and environmental profile of pesticides and herbicides. With increasing demand for sustainable agriculture solutions, this compound's role in developing next-generation agrochemicals is becoming more prominent.

Material scientists have explored 1-azido-2-fluoro-4-methylbenzene for creating advanced functional materials. Its azido group enables efficient cross-linking in polymer networks, leading to materials with enhanced mechanical properties and thermal stability. These applications are particularly relevant in the electronics industry, where high-performance polymers are essential for flexible displays and printed circuits.

The market for 1-azido-2-fluoro-4-methylbenzene has shown steady growth, driven by expanding research in medicinal chemistry and material science. According to industry reports, the global demand for fluorinated building blocks is expected to grow at a compound annual growth rate (CAGR) of 6-8% over the next five years. This trend reflects the increasing importance of specialty chemicals in various high-tech applications.

Quality control is crucial when working with 1-azido-2-fluoro-4-methylbenzene. Reputable suppliers typically provide comprehensive analytical data, including HPLC purity (>98%), NMR spectra, and mass spectrometry results. Researchers should verify these specifications to ensure optimal performance in their applications. Proper storage conditions (typically 2-8°C in a dry environment) are essential to maintain the compound's stability over time.

Recent innovations in synthetic methodology have improved the production efficiency of 1-azido-2-fluoro-4-methylbenzene. Modern approaches often employ continuous flow chemistry techniques, which offer better control over reaction parameters and improved safety profiles compared to traditional batch processes. These advancements contribute to more sustainable chemical manufacturing practices, addressing growing environmental concerns in the industry.

For researchers considering 1-azido-2-fluoro-4-methylbenzene for their projects, several key factors should be evaluated. The compound's reactivity with various alkyne derivatives makes it particularly valuable for Huisgen cycloaddition reactions. Its compatibility with different catalytic systems and solvent conditions should be carefully assessed to optimize reaction outcomes. Many synthetic protocols now incorporate copper(I) catalysts to accelerate these transformations while maintaining excellent regioselectivity.

The safety profile of 1-azido-2-fluoro-4-methylbenzene warrants careful consideration. While not classified as highly hazardous, standard precautions for handling organic azides should be followed, including the use of personal protective equipment and proper ventilation. The compound's thermal stability has been extensively studied, with decomposition typically occurring above 150°C under normal conditions.

Looking ahead, the applications of 1-azido-2-fluoro-4-methylbenzene are expected to expand further. Emerging research areas such as bioorthogonal chemistry and nanomaterial functionalization are creating new opportunities for this versatile compound. Its combination of fluorine substitution and azido functionality provides unique advantages that are difficult to replicate with other building blocks, ensuring its continued relevance in chemical research and development.

For those seeking alternatives or complementary compounds, several structurally related molecules may be worth considering. 2-Fluoro-4-methylbenzyl azide and 1-azido-3-fluoro-5-methylbenzene offer similar reactivity patterns with slightly different steric and electronic properties. The choice between these options depends on the specific requirements of the intended application and the desired molecular architecture of the final product.

In conclusion, 1-azido-2-fluoro-4-methylbenzene (CAS No. 864866-32-0) represents a valuable tool for modern chemical synthesis. Its unique combination of functional groups enables diverse applications across multiple scientific disciplines. As research continues to uncover new uses for this compound, its importance in both academic and industrial settings is likely to grow, solidifying its position as a key player in the realm of specialty organic compounds.

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